

Thermochemical data for the-sigmatropic rearrangement of Allyl p-tolyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allyl p-tolyl ether

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An In-depth Technical Guide on the Thermochemical Data for the σ -Sigmatropic Rearrangement of **Allyl p-Tolyl Ether**

Introduction

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry, categorized as a [1][1]-sigmatropic rearrangement.[2][3] This process involves the concerted intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether.[4] The aromatic Claisen rearrangement, specifically of allyl aryl ethers, typically requires thermal conditions to proceed and results in the formation of an ortho-allyl phenol.[5][6] This guide focuses on the thermochemical aspects of the sigmatropic rearrangement of a specific substrate, **allyl p-tolyl ether**, providing key quantitative data and experimental methodologies for researchers and professionals in drug development and chemical sciences.

Reaction Mechanism and Thermochemical Principles

The rearrangement of **allyl p-tolyl ether** is a unimolecular reaction that proceeds through a concerted, pericyclic mechanism.[1][7] This involves a highly ordered, cyclic transition state where the cleavage of the oxygen-allyl carbon bond and the formation of the new carbon-carbon bond at the ortho position of the aromatic ring occur simultaneously.[5][7] The reaction is driven by the formation of a more stable aromatic phenol from the intermediate cyclohexadienone.

A joint theoretical and experimental study has determined that the reaction follows a concerted pathway without the formation of radical intermediates.[1][7] Computational analyses at the B3LYP/6-31G* level of theory support an asynchronous concerted mechanism, where bond breaking and bond formation do not occur to the same extent in the transition state.[7]

Quantitative Thermochemical Data

Experimental studies on the gas-phase rearrangement of **allyl p-tolyl ether** have been conducted over a temperature range of 493.15–533.15 K.[1][7] The key thermochemical parameters, known as the Arrhenius parameters, have been determined and are summarized in the table below.

Parameter	Symbol	Experimental Value	Units
Activation Energy	Ea	36.08	kcal mol ⁻¹
Pre-exponential Factor	Log A	11.74	-
Entropy of Activation	ΔS^\ddagger	-7.88	cal mol ⁻¹ K ⁻¹

Table 1: Experimental Thermochemical Data for the Gas-Phase Rearrangement of Allyl p-tolyl ether.[1][7]

Experimental Protocols

The determination of the thermochemical data for the rearrangement of **allyl p-tolyl ether** involved a specific experimental setup to monitor the reaction progress at various temperatures.

Gas-Phase Kinetic Study:

- **Sample Preparation:** A sample of **allyl p-tolyl ether** is introduced into a reaction vessel.

- **Temperature Control:** The reaction vessel is maintained at a constant temperature within the range of 493.15–533.15 K.^[7]
- **Reaction Monitoring:** The progress of the rearrangement reaction is monitored over time.
- **Quenching and Analysis:** At specific time intervals, the reaction mixture is quenched. The concentration of the product, 2-allyl-4-methylphenol, is determined using gas chromatography (GC).^[7]
- **Rate Constant Determination:** The rate constant (k) for the reaction is determined at each selected temperature by analyzing the change in concentration of the reactant or product over time.
- **Arrhenius Parameters Calculation:** The Arrhenius parameters (E_a and A) are calculated from the temperature dependence of the rate constants using the Arrhenius equation. The entropy of activation (ΔS^\ddagger) is derived from the pre-exponential factor (A) using transition state theory.^[7]

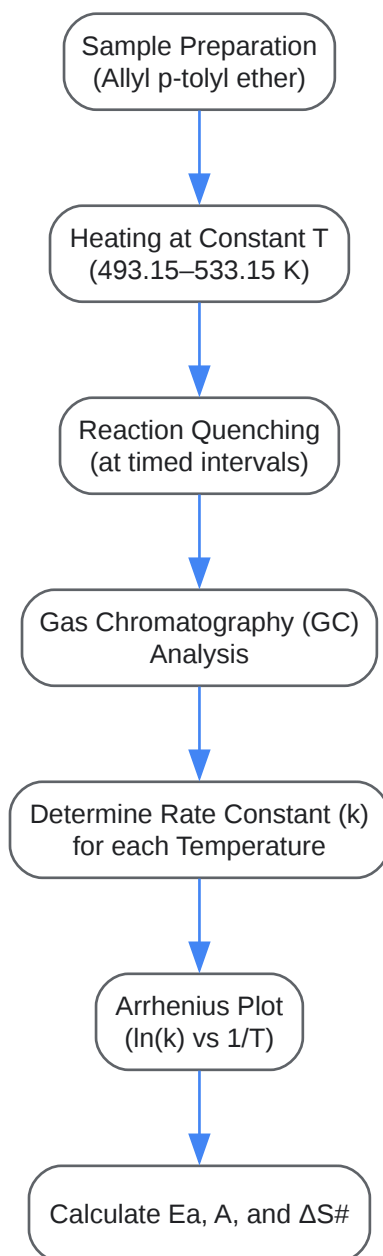
Confirmation of Concerted Mechanism:

To confirm that the reaction proceeds via a concerted mechanism and not a radical pathway, control experiments were conducted. The reaction was carried out in the presence and absence of cyclohexene, a radical scavenger. Gas chromatography analysis of the reaction mixtures demonstrated that the reaction is "clean," with no evidence of radical intermediates.^[1]^[7]

Visualizations

The following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Caption: The concerted^[1]^[1]-sigmatropic rearrangement of **allyl p-tolyl ether**.



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Caption: Generalized workflow for the kinetic study of the rearrangement.

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- To cite this document: BenchChem. [Thermochemical data for the-sigmatropic rearrangement of Allyl p-tolyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266916#thermochemical-data-for-the-sigmatropic-rearrangement-of-allyl-p-tolyl-ether]

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